ヒスビドール

概要

説明

ヒスピドールは、明るい黄色の色合いで知られる、フラボノイドの一種である天然のオーロンです。 これは、さまざまな植物種で見られ、特に炎症性腸疾患やうつ病の治療における潜在的な治療特性で知られています .

科学的研究の応用

Table 1: Key Chemical Reactions of Hispidol

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peroxidases | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Various nucleophiles | Substituted derivatives |

Chemistry

In chemistry, hispidol is studied for its unique properties and potential as a precursor for synthesizing other bioactive compounds. Its structural characteristics allow researchers to explore modifications that may enhance its biological activity.

Biology

Hispidol plays a significant role in plant defense mechanisms and exhibits antifungal properties. Research indicates that it disrupts cell wall integrity in fungal pathogens, making it a candidate for developing natural antifungal agents.

Medicine

Hispidol has shown promise as a monoamine oxidase inhibitor, which may help manage neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine. Recent studies have highlighted its anxiolytic effects in mouse models undergoing ethanol withdrawal, suggesting potential applications in treating alcohol use disorders through modulation of BK channels .

Industrial Applications

The compound's bright yellow coloration positions it as a potential natural dye for various industrial applications, promoting sustainable alternatives to synthetic dyes.

Case Studies and Findings

- Ethanol Withdrawal Study :

- Monoamine Oxidase Inhibition :

-

Antifungal Activity :

- Hispidol's antifungal properties were assessed by examining its effects on various fungal pathogens, confirming its ability to compromise cell wall integrity and inhibit fungal growth effectively.

Table 2: Summary of Case Studies on Hispidol

| Study Focus | Findings | Implications |

|---|---|---|

| Ethanol Withdrawal | Anxiolytic effects without weight change | Potential treatment for alcohol use disorder |

| Monoamine Oxidase Inhibition | Structural modifications enhance inhibition | Development of new antidepressants |

| Antifungal Activity | Disruption of fungal cell walls | Natural antifungal agent development |

作用機序

ヒスピドールは、主に腫瘍壊死因子-アルファとモノアミンオキシダーゼAの阻害によって効果を発揮します。 腫瘍壊死因子-アルファを阻害することで、ヒスピドールは炎症を軽減し、単球が結腸上皮細胞に付着するのを防ぎます . モノアミンオキシダーゼA阻害剤として、ヒスピドールはドーパミンやセロトニンなどの神経伝達物質のレベルを高め、抗うつ効果に貢献します .

類似化合物の比較

類似化合物

デクルシン: 同様の抗うつ効果を持つ別のオーロン.

イソリクイリチゲニン: ヒスピドールの生合成における前駆体.

ナリンゲニンカルコン: 同様の生合成経路を持つフラボノイド.

ヒスピドールの独自性

ヒスピドールは、腫瘍壊死因子-アルファとモノアミンオキシダーゼAに対する二重の阻害効果のために独特であり、炎症性および神経精神疾患の両方の治療のための有望な候補となります .

生化学分析

Biochemical Properties

Hispidol interacts with several enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters . Hispidol’s interaction with this enzyme suggests that it may have a significant impact on neurotransmitter levels and, consequently, on neural function .

Cellular Effects

Hispidol has been shown to have a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Hispidol’s inhibition of MAO-A can lead to increased levels of neurotransmitters, which can influence cell signaling and gene expression .

Molecular Mechanism

Hispidol exerts its effects at the molecular level through several mechanisms. It binds to MAO-A, inhibiting the enzyme’s activity and leading to increased levels of neurotransmitters . This binding interaction is likely responsible for many of Hispidol’s observed effects, including its potential antidepressant activity .

Dosage Effects in Animal Models

In animal models, the effects of Hispidol have been shown to vary with different dosages . Hispidol has been found to have antidepressant-like activities at certain dosages, with effects comparable to those of fluoxetine, a commonly used antidepressant .

Metabolic Pathways

Hispidol is involved in several metabolic pathways. It interacts with MAO-A, an enzyme involved in the metabolism of neurotransmitters . Hispidol’s inhibition of this enzyme suggests that it may have a significant impact on metabolic flux and metabolite levels .

準備方法

合成経路と反応条件

ヒスピドールは、イソリクイリチゲニンとマロニルCoAをカルコンシンターゼ活性によって縮合させることによって合成することができます。 この反応は、通常、オーロンシンターゼ活性を示す、MtPRX1やMtPRX2などのペルオキシダーゼによって触媒されます . 反応条件には、多くの場合、フォトダイオードと質量分析検出を組み合わせた高速液体クロマトグラフィーの使用が含まれます .

工業生産方法

ヒスピドールの工業生産には、遺伝子的に再プログラムされた植物細胞培養の使用が含まれます。 メタボロミクスとトランスクリプトミクスを統合することで、研究者は細胞培養におけるヒスピドールの蓄積を誘導でき、大規模生産のための実行可能な方法となります .

化学反応の分析

反応の種類

ヒスピドールは、次のようなさまざまな化学反応を起こします。

酸化: ペルオキシダーゼによって触媒され、オーロンの生成につながります.

還元: オーロン構造のカルボニル基の還元が含まれます。

置換: 置換反応は、芳香環上のヒドロキシル基で起こる可能性があります。

一般的な試薬と条件

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: ハロゲンやアルキル化剤などの試薬。

主な生成物

酸化: ヒスピドールなどのオーロンの生成。

還元: オーロンの還元型。

置換: 置換されたオーロン誘導体。

科学研究の用途

ヒスピドールは、幅広い科学研究用途を持っています。

類似化合物との比較

Similar Compounds

Decursin: Another aurone with similar antidepressant properties.

Isoliquiritigenin: A precursor in the biosynthesis of hispidol.

Naringenin chalcone: A flavonoid with a similar biosynthetic pathway.

Uniqueness of Hispidol

Hispidol is unique due to its dual inhibitory effects on tumor necrosis factor-alpha and monoamine oxidase A, making it a promising candidate for the treatment of both inflammatory and neuropsychiatric disorders .

生物活性

Hispidol, a natural product derived from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article delves into the biological activity of hispidol, focusing on its mechanisms of action, synthesis of analogs, and relevant case studies.

Overview of Hispidol

Hispidol is a triterpenoid compound known for its potential therapeutic properties. Research has indicated that it may act as a reversible inhibitor of monoamine oxidase (MAO) isoforms, which are enzymes involved in the oxidative metabolism of neurotransmitters. This inhibition is crucial in managing neurodegenerative diseases, as it can help maintain higher levels of monoamines such as serotonin and dopamine.

-

Monoamine Oxidase Inhibition :

- Hispidol and its derivatives have been evaluated for their inhibitory effects on MAO-A and MAO-B. A study demonstrated that certain hispidol analogs exhibited selective inhibition towards MAO-B, which is particularly relevant in the context of neurodegeneration .

- The inhibition of MAO leads to decreased production of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .

- Acetylcholinesterase Inhibition :

- Anti-inflammatory Effects :

Synthesis of Hispidol Analogs

Research has focused on synthesizing various derivatives of hispidol to enhance its biological activity. For instance, aminoalkyl-hispidol analogs were designed to assess their multifunctional properties against MAO-A, MAO-B, and AChE . The following table summarizes the biological activities observed in selected hispidol analogs:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | Anti-inflammatory Activity |

|---|---|---|---|---|

| Hispidol | 12.73 | Low micromolar | 202.47 | Moderate |

| Analog 1 | Not tested | Submicromolar | Low micromolar | High |

| Analog 2 | Not tested | Submicromolar | Moderate | High |

Case Studies

Several studies have investigated the effects of hispidol and its derivatives on behavioral responses and neuroprotection:

- Neuroprotective Effects : In vivo studies using mouse models showed that certain hispidol analogs could improve cognitive functions comparable to established treatments like donepezil, highlighting their potential in managing Alzheimer's disease .

- Behavioral Modulation : A study indicated that hispidol could modulate responses to ethanol exposure by activating large-conductance calcium-activated potassium (BK) channels, suggesting a novel mechanism for treating alcohol use disorders .

特性

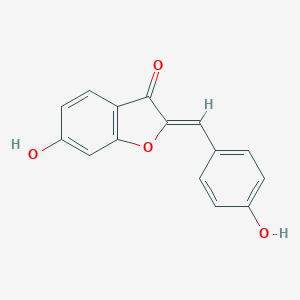

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5786-54-9 | |

| Record name | Hispidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hispidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HISPIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hispidol and where is it found?

A1: Hispidol is a naturally occurring aurone, a class of flavonoids. It is primarily found in plants like Medicago truncatula (barrel medic) [] and Poncirus trifoliata (trifoliate orange) [].

Q2: How does Hispidol exert its biological effects?

A2: Hispidol exhibits its effects through various mechanisms:

- Antioxidant activity: Hispidol acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and elevating the activity of antioxidant enzymes []. This contributes to its lifespan-extending and stress-protective effects in Caenorhabditis elegans (roundworm).

- Dietary restriction mimetic: Hispidol influences dietary restriction pathways by modulating pharyngeal pumping rates in C. elegans [], potentially contributing to its longevity-promoting effects.

- Monoamine oxidase-B (MAO-B) inhibition: Hispidol and its analogs have demonstrated selective inhibition of MAO-B [, , ]. This enzyme plays a role in the breakdown of neurotransmitters, making Hispidol a potential therapeutic target for neurodegenerative diseases.

- Anti-inflammatory activity: Hispidol analogs have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) []. This suggests potential therapeutic applications in inflammatory conditions.

Q3: What is the role of DAF-16/FOXO in Hispidol's mechanism of action?

A3: Research suggests that Hispidol's longevity-promoting effects in C. elegans are dependent on the DAF-16/FOXO transcription factor []. Hispidol treatment enhanced the nuclear translocation of DAF-16, indicating its activation, which is crucial for its lifespan-extending effects.

Q4: What are the potential therapeutic applications of Hispidol?

A4: Based on current research, Hispidol shows promise in the following areas:

- Neurodegenerative diseases: Its MAO-B inhibitory activity and anti-inflammatory properties suggest potential in conditions like Parkinson's and Alzheimer's diseases [, ].

- Aging and age-related disorders: Hispidol's ability to extend lifespan and improve healthspan parameters in C. elegans, potentially through antioxidant and dietary restriction mechanisms, warrants further investigation [].

Q5: How does the structure of Hispidol relate to its activity?

A5: Structure-activity relationship (SAR) studies, particularly with Hispidol analogs modified at the ring-B position, reveal crucial insights []:

- MAO-B Selectivity: Specific substitutions on the ring-B contribute to enhanced selectivity for MAO-B inhibition, a desirable property for minimizing side effects [].

- Potency and Efficacy: Modifications to the Hispidol scaffold can significantly influence its potency against MAO-B and its ability to inhibit pro-inflammatory mediators [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。